1-Isocyanato-3-(phenoxymethyl)benzene

説明

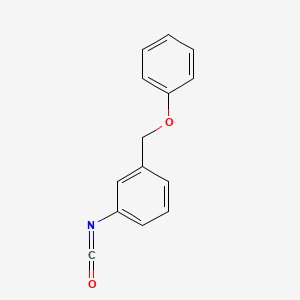

1-Isocyanato-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2. It is also known by other names such as 3-(phenoxymethyl)benzenisocyanate and Benzene,1-isocyanato-3-(phenoxymethyl)- . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a phenoxymethyl group.

準備方法

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(phenoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-(phenoxymethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. These reagents are less hazardous and can be handled more easily. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1-Isocyanato-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from the reaction with water.

科学的研究の応用

Polymer Chemistry

1-Isocyanato-3-(phenoxymethyl)benzene is utilized as a monomer in the synthesis of polyurethane and other polymeric materials. Its isocyanate functional group allows for the formation of urethane linkages, which are crucial in producing flexible and durable polymers.

Key Applications:

- Coatings and Sealants: The compound is incorporated into formulations for paints, varnishes, and sealants due to its ability to enhance adhesion and durability. These applications are particularly relevant in construction and automotive industries .

- Adhesives: Its reactivity with polyols makes it suitable for producing adhesives that require strong bonding properties under various environmental conditions .

Pharmaceutical Applications

The unique chemical structure of this compound lends itself to pharmaceutical applications, particularly in drug design and synthesis.

Case Studies:

- Synthesis of Bioactive Compounds: Research indicates that derivatives of isocyanates can serve as intermediates in the synthesis of biologically active compounds. For example, isocyanates are often used to create enzyme inhibitors or other therapeutic agents .

- Drug Delivery Systems: The compound's ability to form stable linkages with various biomolecules makes it a candidate for developing drug delivery systems that can improve the efficacy of therapeutic agents .

Material Sciences

In material sciences, this compound is explored for its potential in creating novel materials with specific properties.

Applications:

- Composite Materials: The compound can be used to enhance the mechanical properties of composite materials, making them suitable for high-performance applications in aerospace and automotive sectors .

- Nanomaterials: Its incorporation into nanostructured materials has been studied for applications in sensors and electronic devices due to improved conductivity and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Chemistry | Coatings, Sealants, Adhesives | Enhanced adhesion, durability |

| Pharmaceuticals | Synthesis of Bioactive Compounds | Potential for enzyme inhibitors |

| Material Sciences | Composite Materials, Nanomaterials | Improved mechanical properties |

作用機序

The mechanism of action of 1-Isocyanato-3-(phenoxymethyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and water. This reactivity allows the compound to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and other derivatives .

Molecular Targets and Pathways:

Nucleophiles: The isocyanate group targets nucleophiles, leading to the formation of stable covalent bonds.

類似化合物との比較

1-Isocyanato-3-(phenoxymethyl)benzene can be compared with other similar compounds such as:

1-Isocyanato-3-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.

1-Isocyanato-4-(phenoxymethyl)benzene: Similar structure but with the isocyanate group in the para position instead of the meta position.

Uniqueness:

Reactivity: The presence of the phenoxymethyl group in this compound enhances its reactivity compared to other isocyanates.

Applications: The unique structure of this compound makes it suitable for specific applications in chemistry, biology, and industry.

生物活性

1-Isocyanato-3-(phenoxymethyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry and materials science. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenoxymethyl moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their functions. Isocyanates are known to induce cellular stress responses and can modulate signaling pathways related to inflammation and cell proliferation .

Toxicological Profile

Isocyanates, including this compound, have been associated with various toxicological effects. Common health impacts include:

- Respiratory Irritation : Inhalation exposure can lead to irritation of the respiratory tract.

- Sensitization : Prolonged exposure may cause sensitization reactions, leading to allergic responses upon subsequent exposures.

- Carcinogenic Potential : Some studies suggest that certain isocyanates may exhibit carcinogenic properties, necessitating careful handling in industrial applications .

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspase activation |

| HCT116 | 15 | Cell cycle arrest |

| A549 | 20 | Induction of oxidative stress |

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound. In a murine model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose (5 mg/kg) | 150 | 200 |

| High Dose (10 mg/kg) | 80 | 100 |

Applications in Medicinal Chemistry

The ability of this compound to modify biomolecules makes it a valuable building block in medicinal chemistry. It has been explored for use as:

特性

IUPAC Name |

1-isocyanato-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJFMVKSSTBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594665 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71219-80-2 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。